cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735275-77-1
VCID: VC2400626
InChI: InChI=1S/C16H20O3/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(9-5-12)16(18)19/h2-3,6-7,12,14H,4-5,8-10H2,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol

cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

CAS No.: 735275-77-1

Cat. No.: VC2400626

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid - 735275-77-1

Specification

CAS No. 735275-77-1
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name 4-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H20O3/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(9-5-12)16(18)19/h2-3,6-7,12,14H,4-5,8-10H2,1H3,(H,18,19)
Standard InChI Key VZVNBYJTQSHUPM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid belongs to the family of substituted cyclohexane carboxylic acids. The compound features a cyclohexane ring as its core structure with two key substituents: a carboxylic acid group at position 1 and a 2-(4-methylphenyl)-2-oxoethyl group at position 4. The cis configuration indicates that these two substituents are positioned on the same side of the cyclohexane ring plane, which significantly influences the compound's three-dimensional structure and potentially its biological activity.

The structural architecture of this compound bears similarities to cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (PubChem CID 24722500), though with distinct differences in the position of substituents on the cyclohexane ring (position 4 versus position 2) and the aromatic substituent (4-methylphenyl versus 2-methoxyphenyl) . These structural differences, though subtle, can significantly impact the compound's physicochemical properties and biological activities.

Physical and Chemical Properties

Based on its structural similarities to related cyclohexane carboxylic acid derivatives, the target compound is expected to exhibit specific physicochemical properties. The presence of both a carboxylic acid group and a ketone functionality confers amphiphilic properties, influencing its solubility profile across different solvents.

Table 1.1: Estimated Physicochemical Properties of cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

PropertyEstimated ValueBasis for Estimation
Molecular Weight274.33 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on similar cyclohexane derivatives
SolubilityModerately soluble in organic solvents; limited water solubilityBased on similar carboxylic acids
Log P~2.0-2.5Estimated from similar structures
pKa~4.5-5.0Typical for cyclohexane carboxylic acids

The compound's carboxylic acid group would be expected to participate in hydrogen bonding, potentially influencing its crystal packing and melting point. The 4-methylphenyl moiety likely contributes to the compound's lipophilicity, while the ketone group introduces a polar element that can serve as a hydrogen bond acceptor. These combined properties suggest a balanced amphiphilic character that could be relevant for potential biological activities.

Synthesis and Preparation Methods

Stereochemical Considerations

The cis configuration specified in the compound's name presents important stereochemical considerations for its synthesis. Achieving stereoselective formation of the cis isomer likely requires careful control of reaction conditions and possibly the use of specific catalysts or directing groups. The relative stereochemistry between the carboxylic acid group at position 1 and the 2-(4-methylphenyl)-2-oxoethyl group at position 4 is crucial for the compound's conformational properties and potential biological activities.

Stereoselective reduction methods, such as those employing specific hydride reducing agents or asymmetric hydrogenation catalysts, might be necessary to establish the desired cis configuration if the synthesis proceeds through intermediates with different stereochemistry. Alternatively, starting materials with preestablished stereochemistry could be employed to retain the desired configuration throughout the synthetic sequence.

Biochemical and Pharmacological Properties

PropertyPredictionBasis for Prediction
GI AbsorptionModerate to highBased on similar cyclohexane derivatives
Blood-Brain Barrier PermeationLimitedDue to carboxylic acid group
Plasma Protein BindingModerateBased on balance of hydrophilic and lipophilic groups
Metabolic PathwaysLikely oxidation of methyl group; glucuronidation of carboxylic acidCommon metabolic pathways for similar functionalities

The compound's carboxylic acid group would likely be subject to Phase II metabolism through glucuronidation, while the methyl group on the aromatic ring might undergo oxidation by cytochrome P450 enzymes. These metabolic transformations could significantly influence the compound's pharmacokinetic profile and duration of action.

Analytical Methods for Identification and Characterization

Spectroscopic Techniques

Several spectroscopic techniques would be valuable for the identification and characterization of cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical information about the compound's structure, including confirmation of the cis configuration through coupling constant analysis and NOE experiments.

In proton (¹H) NMR spectroscopy, characteristic signals would be expected for the aromatic protons of the 4-methylphenyl group (appearing as a pair of doublets in the δ 7.0-7.5 ppm region), the methyl group (singlet at approximately δ 2.3-2.4 ppm), and the complex multiplets for the cyclohexane ring protons. Carbon (¹³C) NMR would show distinctive signals for the carbonyl carbons of both the ketone and carboxylic acid groups, typically in the δ 170-210 ppm range.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid (O-H stretch at 3000-2500 cm⁻¹, C=O stretch at 1700-1725 cm⁻¹) and ketone (C=O stretch at 1680-1700 cm⁻¹) functionalities, providing further confirmation of the compound's structure.

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be a primary method for analyzing the purity of cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid. A reversed-phase HPLC system with a C18 column and a mobile phase consisting of acetonitrile/water with 0.1% formic acid would likely provide good separation of the compound from potential impurities.

Gas chromatography coupled with mass spectrometry (GC-MS) might also be applicable, possibly requiring derivatization of the carboxylic acid group (e.g., through silylation or methylation) to enhance volatility. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight and fragmentation patterns characteristic of both the cyclohexane carboxylic acid portion and the 4-methylphenyl ketone moiety.

X-ray Crystallography

For X-ray analysis, suitable crystals might be grown through slow evaporation from appropriate solvent systems, such as ethyl acetate/hexane or methanol/water mixtures. The resulting crystal structure would provide conclusive evidence of the compound's stereochemistry and support the development of accurate molecular models for computational studies.

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